molecular formula C7H6O2 B1396577 3-(Furan-3-yl)prop-2-enal CAS No. 54355-99-6

3-(Furan-3-yl)prop-2-enal

Cat. No. B1396577
CAS RN: 54355-99-6
M. Wt: 122.12 g/mol
InChI Key: BOKCWGRHHJZSOB-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)prop-2-enal is a chemical compound belonging to the class of aldehydes. It is used in various applications in the chemical industry .


Synthesis Analysis

The synthesis of 3-(Furan-3-yl)prop-2-enal involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH. This affords products of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .


Molecular Structure Analysis

The molecular formula of 3-(Furan-3-yl)prop-2-enal is C7H6O2. For more detailed structural analysis, please refer to the relevant scientific literature or databases.


Chemical Reactions Analysis

The chemical reactions involving 3-(Furan-3-yl)prop-2-enal primarily include hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation .

Scientific Research Applications

Antimicrobial Activity

3-(Furan-3-yl)prop-2-enal and its derivatives have been found to exhibit significant antimicrobial activity . For instance, the hydroarylation products of 3-(furan-2-yl)propenoic acids and their esters demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This synthesis is based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Antibacterial Activity

Furan derivatives, including 3-(Furan-3-yl)prop-2-enal, have been recognized for their antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, furan derivatives also exhibit antifungal activity . They have been effective against a variety of fungal strains .

Tyrosinase Inhibitors and Melanogenesis

Some derivatives of 3-(Furan-3-yl)prop-2-enal have been studied for their potential as tyrosinase inhibitors and melanogenesis . These studies are part of ongoing research into the therapeutic efficacy of furan-related medicines .

Lung Carcinoma Treatment

Novel (3-(furan-2-yl)pyrazol-4-yl) chalcones, which can be synthesized from 3-(Furan-3-yl)prop-2-enal, have been investigated for their potential against lung carcinoma cell lines .

properties

IUPAC Name

3-(furan-3-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKCWGRHHJZSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705998
Record name 3-(Furan-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-yl)prop-2-enal

CAS RN

54355-99-6
Record name 3-(Furan-3-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2N NaOH (115 mL) was added 3-furaldehyde (4.5 mL, 52.0 mmol) dropwise. The solution was stirred until homogeneous (approximately five minutes) and then cooled to 0° C. and acetaldehyde (1.65 mL, 57.2 mmol) in 5 mL water was added. The reaction was stirred at 0° C. for 30 min and was then diluted with ether. The mixture was separated and the aqueous layer was extracted with ether (3×50 mL). The combined organic extract was washed with brine, dried over MgSO4, filtered and evaporated to yield 4.56 g of crude product. Chromatography (silica gel ,30% ether/hexanes) yielded 2.6 g (41%) of 3-(furan-3-yl)propenal.
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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